methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate
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Overview
Description
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization and esterification . Another approach involves the use of orthoesters and hydrazinopyrazine, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby blocking the cell cycle progression in cancer cells . Additionally, it may modulate other signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrazine: Known for its antimicrobial and antiviral properties.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Uniqueness
Methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate is unique due to its specific triazole-pyrrole fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 5,6-dihydro-4H-pyrrolo[1,2-c]triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-5-3-2-4-10(5)9-8-6/h2-4H2,1H3 |
InChI Key |
JFFRQKDYHMGTFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=N1 |
Origin of Product |
United States |
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